Evidence Item 1: Regioisomeric Purity and Positional Selection Superiority Over 2,4-Dichloro-5-boronate Isomer
The 3,5-dichloro-4-boronate substitution pattern of the target compound places both chlorine atoms in meta positions relative to the ester group, generating a distinct electron-deficient ring centroid that differs from the 2,4-dichloro-5-boronate isomer (CAS 1052647-70-7) . The predicted boiling point of the target compound (421.0 ± 45.0 °C) is 11.1 °C higher than that of the 2,4-dichloro-5-boronate regioisomer (410.9 ± 45.0 °C), reflecting different intermolecular interactions attributable to the altered substitution geometry . Computational predictions indicate a topological polar surface area of 44.8 Ų for the target compound [1], which may differ from that of regioisomers and influence solubility and chromatographic behavior.
| Evidence Dimension | Boiling point (predicted) and substitution pattern |
|---|---|
| Target Compound Data | Boiling point: 421.0 ± 45.0 °C (Predicted); Substitution: 3,5-dichloro-4-pinacolboryl |
| Comparator Or Baseline | Methyl 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1052647-70-7): Boiling point: 410.9 ± 45.0 °C (Predicted); Substitution: 2,4-dichloro-5-pinacolboryl |
| Quantified Difference | Δ 11.1 °C in predicted boiling point; distinct Cl-position relative to boronate ester |
| Conditions | Predicted properties using ACD/Labs or equivalent computational model (chemsrc.com data) |
Why This Matters
The positional difference affects the electron density at the boron-bearing carbon, which can alter transmetallation rates in Suzuki coupling and ultimately change reaction yield and selectivity.
- [1] PubChem Compound Summary for CID 131750233, Methyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. National Center for Biotechnology Information (2025). View Source
